molecular formula C13H12N2O B7473405 2-(1H-indol-3-yl)-N-prop-2-ynylacetamide

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide

Cat. No. B7473405
M. Wt: 212.25 g/mol
InChI Key: WDIQKGQLSJYDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IPA-3 and is a small molecule inhibitor of the Rho GTPase family member, RhoGAPs.

Mechanism of Action

IPA-3 acts as a small molecule inhibitor of RhoGAPs. RhoGAPs are proteins that negatively regulate the activity of Rho GTPases, which are involved in various cellular processes, including cell migration and invasion. By inhibiting the activity of RhoGAPs, IPA-3 increases the activity of Rho GTPases, which results in reduced cancer cell migration and invasion.
Biochemical and Physiological Effects
IPA-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, IPA-3 has been shown to inhibit the activity of RhoGAPs in other cellular processes, including the regulation of actin cytoskeleton dynamics and the formation of filopodia. IPA-3 has also been shown to reduce the activation of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of IPA-3 is its specificity for RhoGAPs. IPA-3 selectively inhibits the activity of RhoGAPs, which reduces the risk of off-target effects. However, IPA-3 has limitations in terms of its solubility and stability. IPA-3 is poorly soluble in water and requires the use of organic solvents for in vitro experiments. IPA-3 is also sensitive to light and air, which can affect its stability.

Future Directions

IPA-3 has the potential to be used in various fields of scientific research. In cancer research, IPA-3 could be used in combination with other anti-cancer drugs to improve their efficacy. IPA-3 could also be used in the development of new therapies for other diseases that are characterized by abnormal cell migration and invasion, such as inflammatory bowel disease and atherosclerosis. Additionally, further studies could be conducted to investigate the potential side effects of IPA-3 and to optimize its solubility and stability for in vitro experiments.

Synthesis Methods

The synthesis of IPA-3 involves the reaction of 2-(1H-indol-3-yl)acetic acid with propargylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of IPA-3 as a white solid with a melting point of 166-168°C.

Scientific Research Applications

IPA-3 has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of IPA-3 is in cancer research. RhoGAPs are known to play a crucial role in cancer cell migration and invasion. IPA-3 inhibits the activity of RhoGAPs, which in turn reduces cancer cell migration and invasion. IPA-3 has been shown to be effective in inhibiting the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-7-14-13(16)8-10-9-15-12-6-4-3-5-11(10)12/h1,3-6,9,15H,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQKGQLSJYDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-prop-2-ynylacetamide

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